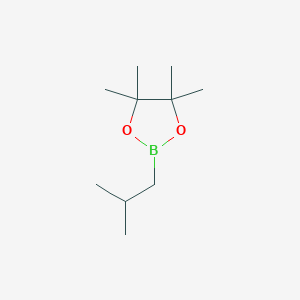

2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h8H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQMPOBQBLDZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542086 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67562-20-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67562-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide

This guide provides an in-depth overview of the primary synthetic routes for 2-isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis. The protocols detailed herein are intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, comparative data, and workflow visualizations.

Introduction

This compound, also known as isobutylboronic acid pinacol ester, is a valuable reagent in cross-coupling reactions and other organic transformations. Its synthesis is crucial for the construction of complex molecules in medicinal chemistry and materials science. This document outlines two principal and reliable methods for its preparation: the reaction of an isobutyl Grignard reagent with a boronic ester precursor and the direct esterification of isobutylboronic acid with pinacol.

Comparative Synthesis Data

The following table summarizes the quantitative data associated with the two primary synthetic methods described in this guide.

| Method | Starting Materials | Solvent | Reaction Time | Temperature | Yield | Reference |

| Grignard Reaction | Isobutylmagnesium halide, Pinacolborane (HBpin) | THF | 1-3 hours | Room Temperature | Very Good | [1][2] |

| Esterification of Isobutylboronic Acid | Isobutylboronic acid, Pinacol | Diethyl ether | 24 hours | Room Temperature | 78-83% | [3] |

Experimental Protocols

Method 1: Synthesis via Grignard Reagent

This protocol involves the reaction of a pre-formed or in situ generated isobutyl Grignard reagent with pinacolborane (HBpin). This method is noted for its efficiency and mild reaction conditions.[1][2]

Materials:

-

Isobutyl halide (e.g., isobutyl bromide or chloride)

-

Magnesium turnings

-

Pinacolborane (HBpin)

-

Anhydrous tetrahydrofuran (THF)

-

Pentane

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Grignard Reagent Formation (Pre-formed):

-

Under an inert atmosphere, add magnesium turnings to a flame-dried flask.

-

Add a solution of isobutyl halide in anhydrous THF dropwise to the magnesium turnings.

-

Stir the mixture until the magnesium is consumed, indicating the formation of the Grignard reagent.

-

-

Reaction with Pinacolborane:

-

Work-up and Purification:

-

Upon completion, add pentane to the reaction mixture to precipitate magnesium salts.[1]

-

Filter the mixture to remove the solids.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil.[3]

-

Purify the crude product by distillation under reduced pressure (e.g., 14 mmHg, 71 °C) to yield analytically pure this compound as a colorless oil.[3]

-

Barbier Conditions (In situ Grignard Formation):

An alternative approach is to perform the reaction under Barbier conditions, where the Grignard reagent is formed in the presence of the boron-containing substrate.[1][2] This method can prevent side reactions like Wurtz coupling, particularly with reactive halides.[1][2]

Procedure:

-

Under an inert atmosphere, charge a flask with magnesium turnings and neat pinacolborane (HBpin).[1]

-

Add a solution of the isobutyl halide in anhydrous THF dropwise to the mixture.

-

Follow the work-up and purification steps as described above.

Method 2: Esterification of Isobutylboronic Acid

This protocol describes the direct esterification of isobutylboronic acid with pinacol, a straightforward method for synthesizing the desired boronic ester.[3]

Materials:

-

Isobutylboronic acid

-

Pinacol

-

Anhydrous magnesium sulfate (MgSO₄)

-

Anhydrous diethyl ether

-

Pentane

-

Argon gas for inert atmosphere

Procedure:

-

Reaction Setup:

-

Reaction:

-

Stir the suspension at room temperature for 24 hours.[3]

-

-

Work-up and Purification:

-

Filter the solids from the reaction mixture.

-

Concentrate the filtrate under reduced pressure (e.g., 200 mmHg, 30 °C).[3]

-

Dissolve the crude material in pentane and wash with water (3x).[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[3]

-

Purify by distillation under reduced pressure to obtain the final product.[3]

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the synthesis of this compound via a Grignard reagent.

Caption: Workflow for the esterification of isobutylboronic acid to form this compound.

References

- 1. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Isobutyl Pinacol Boronate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of isobutyl pinacol boronate (CAS No. 67562-20-3). It is an essential resource for researchers, scientists, and professionals in drug development who utilize this versatile reagent in organic synthesis. This document details the compound's physical and chemical characteristics, provides established experimental protocols for its synthesis and characterization, and discusses its stability and reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key processes are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the underlying chemical principles and experimental workflows.

Introduction

Isobutyl pinacol boronate, also known as 2-isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an important organoboron compound widely employed in organic synthesis. As a stable, easily handled, and versatile building block, it serves as a key precursor for the introduction of the isobutyl group in the formation of carbon-carbon and carbon-heteroatom bonds. Its application is particularly prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery and development for the synthesis of complex organic molecules.[1] Pinacol esters, in general, are favored over their corresponding boronic acids due to their enhanced stability, which allows for easier purification and handling.[2] This guide aims to provide a detailed repository of the essential physicochemical data and procedural knowledge required for the effective and safe use of isobutyl pinacol boronate in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of isobutyl pinacol boronate is provided below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁BO₂ | [3] |

| Molecular Weight | 184.08 g/mol | [3] |

| CAS Number | 67562-20-3 | [3] |

| Appearance | Colorless oil | [3] |

| Boiling Point | 71 °C at 14 mmHg | [3] |

| Predicted Boiling Point | 192.6 ± 9.0 °C at 760 mmHg | N/A |

| Predicted Density | 0.87 ± 0.1 g/cm³ | N/A |

| Solubility | Soluble in many organic solvents such as diethyl ether and pentane. Slightly soluble in acetonitrile, DMSO, and methanol. | [3] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of isobutyl pinacol boronate.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 1.80 | m | CH | |

| 1.25 | s | 4 x CH₃ (pinacol) | ||

| 0.98 | d | 6.7 | 2 x CH₃ (isobutyl) | |

| 0.77 | d | 7.3 | CH₂ | |

| ¹³C NMR | 83.1 | C (pinacol) | ||

| 29.8 | CH₂ | |||

| 25.8 | CH | |||

| 24.8 | CH₃ (pinacol) | |||

| 23.9 | CH₃ (isobutyl) | |||

| ¹¹B NMR | 33.9 |

3.2. Infrared (IR) Spectroscopy [3]

| Wavenumber (cm⁻¹) | Assignment |

| 2979, 2954 | C-H stretching |

| 1371 | B-O stretching |

| 1312 | C-H bending |

| 1209 | C-O stretching |

| 1146 | C-O stretching |

| 972 | B-O stretching |

| 848 | C-H bending |

3.3. Mass Spectrometry (MS)

Experimental Protocols

4.1. Synthesis of Isobutyl Pinacol Boronate [3]

This protocol describes the esterification of isobutylboronic acid with pinacol.

Materials:

-

Isobutylboronic acid

-

Pinacol

-

Magnesium sulfate (anhydrous)

-

Diethyl ether

-

Pentane

-

Water

Procedure:

-

To an oven-dried 1 L flask equipped with a magnetic stirrer bar, add isobutylboronic acid (25.0 g, 245 mmol), pinacol (29.0 g, 245 mmol), and anhydrous magnesium sulfate (44.3 g, 368 mmol).

-

Add diethyl ether (300 mL) to the flask.

-

Stir the suspension under an argon atmosphere at room temperature for 24 hours.

-

Filter the solids and concentrate the filtrate in vacuo.

-

Dissolve the crude material in pentane (700 mL) and wash with water (3 x 150 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield a pale yellow oil.

-

Purify the crude product by short path distillation (71 °C, 14 mmHg) to obtain isobutyl pinacol boronate as a colorless oil (yield: 78-83%).

Caption: Synthesis of Isobutyl Pinacol Boronate.

4.2. Characterization Protocols

4.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of isobutyl pinacol boronate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4]

-

Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a standard NMR spectrometer.

4.2.2. IR Spectroscopy

-

Sample Preparation: A thin film of the neat oil can be prepared between two NaCl or KBr plates.

-

Acquisition: Record the spectrum using a standard FT-IR spectrometer.

4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250 °C.[5]

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-300.

-

References

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Unraveling the Properties and Structure of CAS Number 67562-20-3

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the substance identified by CAS number 67562-20-3. This material is classified as a UVCB substance, an acronym for a substance of Unknown or Variable composition, Complex reaction products, or Biological materials. Specifically, it is defined as "Fatty acids, C14-18 and C16-18-unsatd., Me esters, sulfurized." Due to its nature as a complex mixture, this guide will depart from the analysis of a single molecular entity and instead focus on the characteristics of its constituent components, the implications of the sulfurization process, and its known industrial applications. This document is intended for researchers, chemists, and professionals in the lubricants and metalworking industries who require a deeper understanding of this complex material.

Deconstructing the Identity of CAS 67562-20-3

A substance assigned a CAS number is typically a discrete chemical compound. However, the designation for 67562-20-3 immediately signals a departure from this norm. As a UVCB substance, it represents a mixture whose composition can be variable. The descriptive name, "Fatty acids, C14-18 and C16-18-unsatd., Me esters, sulfurized," provides a roadmap to its composition.

-

Fatty Acid Methyl Esters (FAMEs): The backbone of this substance consists of methyl esters derived from fatty acids. The notation "C14-18" indicates that the fatty acid chains contain between 14 and 18 carbon atoms. This range includes common saturated fatty acids like myristic acid (C14), palmitic acid (C16), and stearic acid (C18).

-

Unsaturation ("unsatd."): The "C16-18-unsatd." component signifies the presence of unsaturated fatty acids, primarily oleic acid (C18:1), linoleic acid (C18:2), and linolenic acid (C18:3), alongside palmitoleic acid (C16:1). The presence of double bonds in these chains is a critical feature, as these are the reactive sites for the sulfurization process.

-

Sulfurization: This is the key chemical modification. The fatty acid methyl esters are reacted with sulfur or sulfur-containing compounds. This process introduces sulfur atoms into the molecular structure, typically at the sites of unsaturation, leading to the formation of a complex mixture of sulfurized FAMEs.

The variability in the final product arises from several factors: the initial distribution of fatty acids in the feedstock (e.g., vegetable oils like soybean or rapeseed oil), the specific sulfurizing agent used, and the reaction conditions (temperature, pressure, catalysts).

Physicochemical Properties and Structural Characterization

Due to its variable composition, a single set of precise physical constants cannot be assigned to CAS 67562-20-3. Instead, properties are typically reported as ranges.

Table 1: Representative Physicochemical Properties

| Property | Typical Value / Range |

| Physical State | Liquid at room temperature |

| Appearance | Dark, viscous liquid |

| Odor | Characteristic sulfurous odor |

| Density | Approximately 0.9 - 1.1 g/cm³ at 20°C |

| Viscosity | Highly variable, typically high due to sulfur cross-linking |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents |

| Boiling Point | Decomposes at elevated temperatures |

| Flash Point | Generally > 150°C |

Structural Complexity

The sulfurization process results in a complex array of molecular structures. The reaction of sulfur with the double bonds in the unsaturated FAMEs can lead to several outcomes:

-

Episulfides (Thiiranes): Formation of three-membered rings containing one sulfur atom.

-

Polysulfides: Formation of linear or cyclic structures with chains of two or more sulfur atoms (S-S bonds) bridging different fatty acid chains. This cross-linking is a major contributor to the increased viscosity of the final product.

-

Thioethers: Formation of C-S-C linkages.

The exact ratio of these structures is highly dependent on the reaction conditions.

Diagram 1: Conceptual Representation of the Sulfurization Process

Caption: Conceptual workflow of the sulfurization of fatty acid methyl esters.

Industrial Applications: Extreme Pressure Additives

The primary application of sulfurized fatty acid methyl esters is as an extreme pressure (EP) additive in lubricants and metalworking fluids.

In high-pressure environments, such as in gear sets or during metal cutting operations, the lubricant film between moving metal surfaces can break down. This leads to direct metal-to-metal contact, causing friction, wear, and potential welding of the surfaces (scuffing or seizure).

EP additives prevent this failure. The sulfurized FAMEs in CAS 67562-20-3 function through the following mechanism:

-

Thermal Activation: Under the high temperatures generated by friction at asperity contacts (microscopic high points on metal surfaces), the sulfur-carbon and sulfur-sulfur bonds in the additive become reactive.

-

Tribochemical Reaction: The activated sulfur compounds react with the iron surface to form a sacrificial boundary film.

-

Film Formation: This film is typically composed of iron sulfides (e.g., FeS). This layer is softer than the base metal and has a lower shear strength.

-

Wear Prevention: Instead of the metal surfaces shearing against each other, the shearing now occurs within this sacrificial sulfide layer. This prevents catastrophic wear and welding of the components.

The long fatty acid chains provide oil solubility, ensuring the additive is well-dispersed within the base lubricant.

Diagram 2: Mechanism of Action for Extreme Pressure Additives

Caption: Simplified mechanism of tribochemical film formation by EP additives.

Experimental Protocols: Quality Control and Performance Testing

Validating the performance of a batch of CAS 67562-20-3 involves standardized tests rather than discrete molecular analysis.

Protocol 1: Determination of Sulfur Content (ASTM D4294)

The total sulfur content is a critical quality parameter, as it directly relates to the EP performance potential.

Objective: To quantify the total sulfur percentage by mass in the substance using X-ray fluorescence (XRF) spectrometry.

Methodology:

-

Calibration: Calibrate the XRF spectrometer using certified standards of known sulfur concentrations in a mineral oil matrix. A calibration curve is generated plotting X-ray intensity against sulfur concentration.

-

Sample Preparation: Ensure the sample is homogeneous by stirring. If necessary, warm the sample slightly to reduce viscosity.

-

Analysis: Fill a sample cup with the substance and cover it with an X-ray transparent film (e.g., Mylar).

-

Measurement: Place the sample cup in the XRF analyzer. The instrument bombards the sample with X-rays, causing sulfur atoms to emit their own characteristic secondary X-rays.

-

Quantification: The detector measures the intensity of the emitted sulfur X-rays. The software uses the calibration curve to convert this intensity into a weight percentage of sulfur.

-

Validation: Run a quality control standard to verify the calibration is still valid.

Causality: XRF is chosen for its speed, non-destructive nature, and precision. The sulfur content directly correlates with the amount of reactive agent available to form the protective tribochemical film.

Protocol 2: Four-Ball Wear Test (ASTM D4172)

This test evaluates the anti-wear properties of the lubricant containing the additive under controlled conditions.

Objective: To measure the wear scar diameter on steel balls to assess the effectiveness of the additive in preventing wear.

Methodology:

-

Apparatus: A four-ball tester, which consists of three stationary steel balls held in a cup, with a fourth ball rotating against them from above.

-

Sample Preparation: The test lubricant (base oil + CAS 67562-20-3 at a specified concentration) is poured into the cup, immersing the three stationary balls.

-

Test Conditions: The test is run under a defined load (e.g., 40 kgf), speed (e.g., 1200 rpm), temperature (e.g., 75°C), and duration (e.g., 60 minutes).

-

Execution: The top ball is brought into contact with the three lower balls, and the motor is started. The machine runs for the specified duration.

-

Measurement: After the test, the three lower balls are cleaned with a solvent. The diameter of the circular wear scars on each ball is measured using a microscope.

-

Reporting: The average wear scar diameter (WSD) for the three balls is reported. A smaller WSD indicates better anti-wear performance.

Causality: This test simulates the high contact pressures found in machinery. It provides a reliable, quantitative measure of how well the additive protects surfaces under load, directly validating its primary function.

Regulatory and Safety Considerations

Substances like CAS 67562-20-3 are subject to chemical regulations such as REACH in Europe. It is registered under this framework, and its safety data sheet (SDS) should be consulted for detailed handling, storage, and disposal information. Key considerations include:

-

Toxicity: While generally of low acute toxicity, prolonged skin contact should be avoided.

-

Environmental: The substance is expected to be biodegradable but should be prevented from entering waterways.

-

Reactivity: It is stable under normal conditions but will decompose at high temperatures, potentially releasing oxides of sulfur.

Conclusion

CAS number 67562-20-3 represents not a single molecule, but a complex and variable mixture of sulfurized fatty acid methyl esters. Its identity is defined by its starting materials and the chemical process of sulfurization. The resulting product is a highly effective extreme pressure additive, indispensable in the formulation of high-performance lubricants and metalworking fluids. Its function relies on the thermally-induced formation of a sacrificial iron sulfide film on metal surfaces, preventing catastrophic wear under severe conditions. Characterization and quality control of this UVCB substance depend on performance-based testing and analysis of bulk properties like sulfur content, rather than on discrete structural elucidation. A thorough understanding of its UVCB nature is paramount for its effective and safe application in industrial settings.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common pinacol boronate ester. Boronate esters are pivotal intermediates in synthetic organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. Accurate structural verification of these reagents is critical for reaction success, and ¹H NMR spectroscopy is the primary tool for this purpose. This document offers a detailed breakdown of the molecule's proton environments, a prediction of the corresponding spectral features, and a validated experimental protocol for acquiring high-quality data. This guide is intended for researchers, scientists, and professionals in drug development who utilize boronate esters and require a deep, practical understanding of their characterization.

Introduction: The Significance of Pinacol Boronate Esters

Pinacol boronate esters, such as this compound, are valued for their stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions.[1] Unlike the more sensitive boronic acids, their pinacol ester derivatives are generally robust solids or oils that are compatible with a wide range of reaction conditions and are amenable to chromatographic purification. The isobutyl variant is a fundamental alkyl boronate ester used to introduce an isobutyl moiety onto aromatic, heteroaromatic, or vinylic systems.

Given their central role, unambiguous characterization is paramount. ¹H NMR spectroscopy provides precise information on the molecular structure by probing the chemical environment of every proton. This guide deconstructs the ¹H NMR spectrum of the title compound, explaining the origin of each signal's chemical shift, multiplicity, and integration.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique (i.e., chemically non-equivalent) proton environments in the molecule. The structure of this compound contains three distinct sets of protons.

Figure 1. Molecular structure of this compound with distinct proton environments labeled (a), (b), (c), and (d).

The four distinct proton environments are:

-

Protons (a): The two protons of the methylene group (–CH₂–) directly attached to the boron atom.

-

Proton (b): The single proton of the methine group (–CH–) in the isobutyl chain.

-

Protons (c): The six equivalent protons of the two methyl groups (–CH₃) at the terminus of the isobutyl chain.

-

Protons (d): The twelve equivalent protons of the four methyl groups on the pinacol ring.

Theoretical ¹H NMR Spectral Prediction

Based on established principles of chemical shift theory and spin-spin coupling, we can predict the appearance of the ¹H NMR spectrum.[2][3][4][5][6]

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, shifting the signal upfield.[5][6]

-

Protons (d) - Pinacol Methyls: The four methyl groups of the pinacol moiety are chemically equivalent due to free rotation. They are attached to carbons bonded to oxygen, but are relatively far from the boron atom. Their signal is expected to be a sharp singlet in the typical alkyl region, generally around δ 1.2-1.3 ppm .[7]

-

Protons (c) - Isobutyl Methyls: These terminal methyl protons are in a standard alkyl environment. They are the most shielded protons in the isobutyl group and should appear furthest upfield. Their expected chemical shift is around δ 0.9-1.0 ppm .

-

Proton (b) - Isobutyl Methine: This proton is adjacent to three alkyl carbons and is expected to appear in the typical secondary alkyl region, around δ 1.7-1.9 ppm .

-

Protons (a) - Methylene (α to Boron): These protons are directly attached to a carbon bonded to the boron atom. Boron is less electronegative than carbon, which would typically suggest an upfield shift. However, the B-C bond in alkylboronates results in these alpha-protons being deshielded relative to a standard alkane, but shielded relative to protons alpha to more electronegative atoms like oxygen or halogens. Their signal is expected to appear significantly upfield, around δ 0.8-0.9 ppm .

Multiplicity (Splitting Pattern)

The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule .

-

Protons (d) - Pinacol Methyls: These protons have no adjacent protons, so their signal will be a singlet (s) .

-

Protons (c) - Isobutyl Methyls: These six protons are adjacent to the single methine proton (Hb). Therefore, their signal will be split into a doublet (d) .

-

Proton (b) - Isobutyl Methine: This proton is adjacent to the two methylene protons (Ha) and the six methyl protons (Hc). This complex coupling environment (2 + 6 = 8 adjacent protons) would theoretically produce a nonet. In practice, it will likely appear as a complex multiplet (m) .

-

Protons (a) - Methylene: These two protons are adjacent to the single methine proton (Hb). Their signal will be split into a doublet (d) .

Integration

The area under each signal is directly proportional to the number of protons it represents.

-

Signal (d): 12H

-

Signal (c): 6H

-

Signal (b): 1H

-

Signal (a): 2H The expected integration ratio is 2 : 1 : 6 : 12 .

Summary of Predicted Data

The predicted spectral data is summarized in the table below.

| Signal Assignment | Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| –B–CH₂ –CH(CH₃)₂ | (a) | ~ 0.85 | Doublet (d) | 2H |

| –B–CH₂–CH (CH₃)₂ | (b) | ~ 1.80 | Multiplet (m) | 1H |

| –B–CH₂–CH(CH₃ )₂ | (c) | ~ 0.95 | Doublet (d) | 6H |

| –C(CH₃ )₄ | (d) | ~ 1.25 | Singlet (s) | 12H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.[8] The following procedure outlines the best practices for sample preparation and data acquisition.

Workflow Diagram

Figure 2. Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.[9][10]

-

Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is effective for most nonpolar organic compounds.[10][11]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[9][12] The final sample height in the tube should be approximately 4-5 cm.[9][10]

-

Cap the NMR tube securely and label it clearly.[11]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, using a depth gauge to ensure correct positioning.[10]

-

Place the sample into the magnet.[13]

-

Lock: The instrument's field frequency is locked onto the deuterium signal of the solvent (e.g., CDCl₃) to maintain a stable magnetic field during the experiment.[10]

-

Shim: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated or manual, is crucial for achieving sharp, well-resolved peaks.[10]

-

Tune and Match: The NMR probe is tuned to the ¹H frequency to maximize signal transmission and reception.[10]

-

Acquisition: Set standard acquisition parameters for a ¹H spectrum (e.g., spectral width of ~16 ppm, acquisition time of ~2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio). Initiate data acquisition.

-

-

Data Processing:

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is set to δ 7.26 ppm. If tetramethylsilane (TMS) was added as an internal standard, its peak is set to δ 0.00 ppm.[14]

-

Integration: The relative areas of the signals are calculated to determine the proton ratios.

-

Analysis of Experimental Data

While a specific experimental spectrum is not provided here, typical data from commercial suppliers and literature confirms the theoretical predictions with high accuracy. The following table compares the predicted values with commonly observed experimental data for the compound dissolved in CDCl₃.

| Signal Assignment | Proton Label | Predicted Shift (δ, ppm) | Observed Shift (δ, ppm) | Multiplicity | Integration |

| –B–CH₂ –CH(CH₃)₂ | (a) | ~ 0.85 | 0.83 | Doublet (d) | 2H |

| –B–CH₂–CH (CH₃)₂ | (b) | ~ 1.80 | 1.81 | Multiplet (m) | 1H |

| –B–CH₂–CH(CH₃ )₂ | (c) | ~ 0.95 | 0.94 | Doublet (d) | 6H |

| –C(CH₃ )₄ | (d) | ~ 1.25 | 1.24 | Singlet (s) | 12H |

The close agreement between the predicted and observed data provides strong evidence for the structural integrity of the compound. The characteristic singlet at δ 1.24 ppm for 12H is an immediate identifier for the pinacol group, while the distinct upfield doublets and the multiplet confirm the isobutyl fragment attached to the boron atom.

Conclusion

The ¹H NMR spectrum of this compound is distinctive and allows for straightforward structural confirmation. The four key signals—a 12H singlet for the pinacol methyls, and a 2H doublet, 1H multiplet, and 6H doublet for the isobutyl group—provide a unique fingerprint for the molecule. By understanding the theoretical basis for the chemical shifts and coupling patterns and by following a robust experimental protocol, researchers can confidently verify the identity and purity of this essential synthetic reagent, ensuring the reliability and success of their subsequent chemical transformations.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. compoundchem.com [compoundchem.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. rsc.org [rsc.org]

- 8. organomation.com [organomation.com]

- 9. research.reading.ac.uk [research.reading.ac.uk]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. sites.bu.edu [sites.bu.edu]

- 13. uwyo.edu [uwyo.edu]

- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]

An In-depth Technical Guide to the Stability and Reactivity of Alkylboronic Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylboronic esters have emerged as indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their unique combination of stability, functional group tolerance, and versatile reactivity makes them highly valuable building blocks for the construction of complex, Csp3-rich molecules.[1] This guide provides a comprehensive overview of the critical factors governing the stability and reactivity of alkylboronic esters, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Part 1: The Stability of Alkylboronic Esters: A Balancing Act

A central theme in the chemistry of alkylboronic esters is the trade-off between stability and reactivity.[3] While more stable than their corresponding boronic acids, they are not indefinitely inert and are susceptible to several degradation pathways.[3][4] Understanding these pathways is paramount for their successful storage, handling, and application in synthesis.

Hydrolytic Instability: The Primary Concern

The most common degradation pathway for alkylboronic esters is hydrolysis, which reverts the ester back to the corresponding boronic acid and diol.[4][5] This process is often reversible and can be influenced by several factors:

-

Moisture: Exposure to atmospheric moisture or residual water in solvents can initiate hydrolysis.[4]

-

pH: The rate of hydrolysis is significantly influenced by the pH of the medium.[6][7] Both acidic and basic conditions can promote the breakdown of the ester.

-

Steric Hindrance: The steric bulk of the diol component plays a crucial role in hydrolytic stability. More sterically hindered diols, such as pinacol, form more stable esters compared to less hindered ones like ethylene glycol.[8]

-

Electronic Effects: The electronic properties of the alkyl group and the diol can also impact stability. Electron-withdrawing groups on the alkyl chain can increase the Lewis acidity of the boron center, potentially making it more susceptible to nucleophilic attack by water.

It's important to note that while pinacol boronates are widely used due to their enhanced stability, they can still be prone to hydrolysis, which can lead to challenges in purification and analysis by methods like reversed-phase HPLC.[5]

Other Degradation Pathways

Beyond hydrolysis, other degradation pathways can affect the integrity of alkylboronic esters:

-

Oxidation: The carbon-boron bond is susceptible to oxidation, particularly in the presence of strong oxidizing agents.[9] This can lead to the formation of alcohols.

-

Protodeboronation: This process involves the cleavage of the C-B bond by a proton source, resulting in the formation of an alkane.[5][10] While unactivated alkylboronic esters are generally resistant to protodeboronation, this pathway can become significant under certain conditions, especially for activated substrates.[5]

-

β-Hydride Elimination: In certain transition metal-catalyzed reactions, alkylboronic esters bearing a β-hydrogen can undergo β-hydride elimination, leading to the formation of an alkene and a hydrido-metal complex. This can be a significant side reaction in cross-coupling reactions.[11]

Strategies for Enhancing Stability

Several strategies can be employed to mitigate the degradation of alkylboronic esters:

-

Choice of Diol: As mentioned, the use of sterically bulky diols like pinacol is a primary strategy for enhancing hydrolytic stability.[5] Pinanediol and (1,1'-bicyclohexyl)-l,l'-diol have also been shown to form highly stable boronic esters.[5]

-

Anhydrous Conditions: Whenever possible, reactions involving alkylboronic esters should be conducted under anhydrous conditions to minimize hydrolysis.[11]

-

Inert Atmosphere: Storing and handling alkylboronic esters under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

-

Alternative Protecting Groups: In cases where standard boronic esters are insufficiently stable, alternative protecting groups such as N-methyliminodiacetic acid (MIDA) boronates or potassium alkyltrifluoroborates can be utilized.[11][12] These often provide enhanced stability and can be deprotected under specific conditions.

Part 2: The Reactivity of Alkylboronic Esters: A Gateway to Molecular Complexity

The synthetic utility of alkylboronic esters lies in their ability to participate in a wide array of chemical transformations, most notably carbon-carbon and carbon-heteroatom bond-forming reactions.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most important application of alkylboronic esters.[13][14] This reaction enables the formation of a C(sp2)-C(sp3) bond by coupling an alkylboronic ester with an aryl, vinyl, or alkyl halide or triflate.[11]

Mechanism of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the alkylboronic ester is transferred to the palladium center, forming a diorganopalladium(II) complex. This is often the rate-determining step and can be influenced by the choice of base, solvent, and the nature of the boronic ester.[15]

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.

Recent studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis, and the choice of the boronic ester can significantly influence the reaction rate.[15][16]

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Important Transformations

Beyond the Suzuki-Miyaura reaction, alkylboronic esters participate in a variety of other valuable transformations:

-

Chan-Lam Amination: This copper-catalyzed reaction allows for the formation of C-N bonds by coupling an alkylboronic ester with an amine.[1]

-

1,2-Metallate Rearrangement: This class of reactions involves the formation of a boronate 'ate' complex, followed by a 1,2-migration of the alkyl group from boron to an adjacent atom. This is a key step in many amination and homologation reactions.[1]

-

Oxidation: As mentioned earlier, the C-B bond can be oxidized to a C-O bond, providing a route to alcohols.

-

Alkynylation: Recent methods have been developed for the enantiospecific conversion of chiral alkylboronic esters into alkynes.[17]

-

Transmetalation to Other Metals: The boron group can be transmetalated to other metals, such as zinc, to generate more nucleophilic organometallic reagents that can participate in a wider range of reactions.[18]

Part 3: Practical Considerations and Experimental Protocols

Handling and Storage of Alkylboronic Esters

Given their sensitivity to moisture and oxygen, proper handling and storage are crucial for maintaining the integrity of alkylboronic esters:

-

Storage: Store in a cool, dry place under an inert atmosphere. Tightly sealed containers are essential.

-

Handling: Manipulate in a glovebox or under a stream of inert gas whenever possible. Use anhydrous solvents and reagents.

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of an Alkylboronic Ester with an Aryl Bromide

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol)

-

Alkylboronic ester (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2 mol%)

-

Base (e.g., K2CO3, 2.0 mmol)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or sealed reaction vial under an inert atmosphere, add the aryl bromide, alkylboronic ester, palladium catalyst, and base.

-

Add the solvent mixture via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[13]

Diagram: Experimental Workflow for Suzuki-Miyaura Cross-Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes representative data on the stability and reactivity of alkylboronic esters.

| Parameter | Condition | Observation | Reference |

| Stability | |||

| Hydrolysis | Aqueous conditions | Susceptible, rate depends on diol and pH | [4][5] |

| Oxidation | Presence of H2O2 | Cleavage of C-B bond to form alcohol | [9] |

| Protodeboronation | Acidic conditions | Generally slow for unactivated alkyl groups | [5] |

| Reactivity | |||

| Suzuki-Miyaura | Pd catalyst, base | Efficient C(sp2)-C(sp3) bond formation | [11][13] |

| Chan-Lam Amination | Cu catalyst | Forms C-N bonds | [1] |

| Alkynylation | Zweifel-type alkenylation | Enantiospecific conversion to alkynes | [17] |

Conclusion

Alkylboronic esters are powerful and versatile reagents in the arsenal of the modern synthetic chemist. A thorough understanding of their stability and reactivity is essential for their effective application. By carefully considering the factors that influence their degradation and by selecting appropriate reaction conditions, researchers can harness the full potential of these valuable building blocks to construct complex molecules with high efficiency and selectivity. The continued development of new and more stable boronic ester derivatives, along with novel transformations, promises to further expand the utility of this important class of compounds in both academic and industrial settings, including the development of PROTACs and other novel therapeutics.[19]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. aablocks.com [aablocks.com]

- 8. researchgate.net [researchgate.net]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Enantiospecific Alkynylation of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PROTAC | DC Chemicals [dcchemicals.com]

An In-depth Technical Guide to the Synthesis of Isobutyl Pinacol Boronate (Isobutyl-Bpin) from Isobutylboronic Acid

Introduction: The Strategic Importance of Isobutyl-Bpin in Modern Synthesis

In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1][2][3] The efficacy and versatility of this reaction are intrinsically linked to the stability and reactivity of its organoboron component. While boronic acids are foundational, their propensity for dehydration to form cyclic boroxine anhydrides and potential for protodeboronation can complicate their use and storage.[4][5] The conversion of boronic acids into their corresponding pinacol esters, such as isobutyl pinacol boronate (isobutyl-Bpin), offers a robust solution to these challenges. These esters exhibit enhanced stability, are generally crystalline solids or high-boiling oils, and are readily purified by standard laboratory techniques, making them ideal reagents for a wide array of synthetic applications.[6][7]

This guide provides a comprehensive technical overview of the synthesis of isobutyl-Bpin from isobutylboronic acid. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the mechanistic principles and practical considerations that ensure a successful and reproducible synthesis.

Mechanistic Underpinnings: The Esterification of Boronic Acids

The formation of a pinacol boronate ester from a boronic acid is a reversible esterification reaction. The core principle involves the condensation of the boronic acid with a diol, in this case, pinacol (2,3-dimethyl-2,3-butanediol). The reaction is typically driven to completion by the removal of the water byproduct.

The mechanism proceeds via the nucleophilic attack of the hydroxyl groups of pinacol on the electrophilic boron atom of isobutylboronic acid. This is often facilitated by a Lewis acidic environment or simply by equilibrium shift. The removal of water is crucial; without it, the equilibrium will not favor the product, leading to incomplete conversion. Common strategies to remove water include the use of a Dean-Stark apparatus during reflux or the inclusion of a dehydrating agent.

Below is a diagram illustrating the fundamental reaction pathway.

Caption: General reaction mechanism for the formation of Isobutyl-Bpin.

Experimental Protocol: A Validated Approach

The following protocol is a robust and well-established method for the synthesis of isobutyl-Bpin, adapted from a procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[8]

Materials and Equipment

| Reagent/Equipment | Purpose |

| Isobutylboronic acid | Starting material |

| Pinacol | Esterifying agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | Dehydrating agent |

| Diethyl ether (anhydrous) | Reaction solvent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | Agitation |

| Argon or Nitrogen source | Inert atmosphere |

| Filtration apparatus | Removal of solids |

| Rotary evaporator | Solvent removal |

| Distillation apparatus | Purification |

Step-by-Step Procedure

-

Reaction Setup: An oven-dried 1 L round-bottom flask equipped with a magnetic stir bar is charged with isobutylboronic acid (25.0 g, 245 mmol, 1.0 equiv), pinacol (29.0 g, 245 mmol, 1.0 equiv), and anhydrous magnesium sulfate (44.3 g, 368 mmol, 1.5 equiv).[8] The use of equimolar amounts of the boronic acid and pinacol is typical, while a stoichiometric excess of the dehydrating agent is employed to effectively sequester the water produced.

-

Inert Atmosphere: The flask is sealed and placed under an inert atmosphere of argon or nitrogen. This is critical to prevent the potential degradation of the boronic acid, which can be sensitive to atmospheric oxygen and moisture.[4]

-

Reaction Execution: Anhydrous diethyl ether (300 mL) is added to the flask, and the resulting suspension is stirred vigorously at room temperature for 24 hours.[8] The extended reaction time ensures the reaction proceeds to completion.

-

Workup: After 24 hours, the solid magnesium sulfate and any unreacted starting materials are removed by filtration. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude isobutyl-Bpin as a pale yellow oil.[8]

-

Aqueous Wash (Optional but Recommended): The crude material can be dissolved in a non-polar solvent like pentane or hexane and washed with water to remove any remaining water-soluble impurities.[8] The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated.

The workflow for this synthesis is depicted in the following diagram:

Caption: Experimental workflow for Isobutyl-Bpin synthesis.

Purification Strategies: Achieving High Purity

The purification of the crude isobutyl-Bpin is a critical step to ensure its suitability for subsequent applications. Several methods can be employed, with the choice often depending on the scale of the reaction and the available equipment.

-

Distillation: For larger scale preparations and to achieve high purity, distillation under reduced pressure is the method of choice.[8] Isobutyl-Bpin is a colorless oil with a boiling point of 71 °C at 14 mmHg.[8]

-

Column Chromatography: While boronate esters can be sensitive to silica gel, purification by column chromatography is a viable option, particularly for smaller scales or for removing non-volatile impurities.[9][10] To mitigate decomposition on silica, several strategies can be employed:

-

Recrystallization: If the boronate ester is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[10]

Troubleshooting and Considerations

-

Incomplete Reaction: If the reaction does not go to completion, this is often due to insufficient drying. Ensure that all reagents and solvents are anhydrous and that a sufficient excess of the dehydrating agent is used.

-

Protodeboronation: This side reaction, where the C-B bond is cleaved and replaced with a C-H bond, can be minimized by using anhydrous conditions and avoiding strong acids or bases during workup.[4] The pinacol ester is generally more resistant to protodeboronation than the corresponding boronic acid.

-

Boroxine Formation: Isobutylboronic acid can exist in equilibrium with its cyclic trimer, isobutylboroxine.[5] While this is a reversible process and the boroxine will also react to form the pinacol ester, using fresh, high-quality boronic acid is recommended.

Conclusion: A Versatile and Indispensable Reagent

The synthesis of isobutyl-Bpin from isobutylboronic acid is a straightforward and highly valuable transformation in the synthetic chemist's toolkit. The resulting pinacol ester is a stable, easily handled, and versatile building block for Suzuki-Miyaura cross-coupling and other transformations. By understanding the underlying principles of the reaction and adhering to carefully controlled experimental conditions, researchers can reliably produce high-purity isobutyl-Bpin, enabling the efficient construction of complex molecular architectures.

References

- 1. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

The Enduring Utility of Pinacol Boronic Esters: A Deep Dive into Structure, Bonding, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Synthetic Intermediate

In the landscape of modern organic chemistry, pinacol boronic esters have established themselves as indispensable reagents, prized for their unique combination of stability and reactivity.[1][2] Their prominence is largely attributed to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[3] This guide, intended for researchers, scientists, and professionals in drug development, delves into the fundamental principles governing the structure and bonding of pinacol boronic esters, providing a comprehensive understanding of their synthesis, characterization, and application. By exploring the causality behind experimental choices and grounding our discussion in authoritative references, we aim to equip the reader with the knowledge to effectively harness the power of these versatile molecules.

The Heart of the Matter: Unraveling the Structure and Bonding

The remarkable stability and predictable reactivity of pinacol boronic esters are direct consequences of their unique molecular architecture. The boron atom is shielded by the bulky pinacol group, rendering the molecule significantly more stable towards moisture and air compared to their corresponding boronic acids.[1][2] This enhanced stability facilitates easier handling, purification by chromatography, and contributes to a longer shelf life.[1]

The B-O Bond and Molecular Geometry

At the core of the pinacol boronic ester is the 1,3,2-dioxaborolane ring. The boron atom in this ring is sp² hybridized, resulting in a trigonal planar geometry.[4] This is a key feature that dictates the reactivity of the molecule. The vacant p-orbital on the boron atom makes it a Lewis acid, capable of accepting a pair of electrons.[5] The B-O bonds within the dioxaborolane ring are covalent and exhibit a degree of π-character due to the delocalization of lone pair electrons from the oxygen atoms into the vacant p-orbital of the boron. This interaction strengthens the B-O bonds and contributes to the overall stability of the ester.

Conformational Analysis: A Deeper Look at the Pinacol Backbone

Computational studies have provided valuable insights into the conformation of the pinacol backbone. The five-membered dioxaborolane ring is nearly planar, which helps to minimize steric interactions. The four methyl groups on the pinacol moiety, while contributing to the steric bulk that protects the boron atom, are positioned in a way that does not significantly distort the planarity of the central ring. This structural arrangement is crucial for the predictable reactivity of pinacol boronic esters in various chemical transformations.

A Practical Guide to Synthesis: Crafting the Pinacol Boronic Ester

A variety of methods have been developed for the synthesis of pinacol boronic esters, with the choice of method often depending on the nature of the starting material and the desired scale of the reaction.[6] One of the most common and robust methods involves the reaction of a boronic acid with pinacol, often in the presence of a dehydrating agent.[7]

Experimental Protocol: Synthesis of Isobutylboronic Acid Pinacol Ester

The following protocol is adapted from a procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[7]

Step-by-Step Methodology:

-

Reaction Setup: An oven-dried 1 L flask equipped with a magnetic stirrer is charged with isobutylboronic acid (25.0 g, 245 mmol), pinacol (29.0 g, 245 mmol), magnesium sulfate (44.3 g, 368 mmol, as a dehydrating agent), and diethyl ether (300 mL).

-

Reaction Execution: The resulting suspension is stirred under an argon atmosphere at room temperature for 24 hours.

-

Workup and Isolation: The solid magnesium sulfate is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product is dissolved in pentane (700 mL) and washed with water (3 x 150 mL). The organic layer is dried over magnesium sulfate, filtered, and concentrated.

-

Purification: The crude boronic ester is purified by distillation under reduced pressure (14 mmHg, 71 °C) to yield the analytically pure isobutylboronic acid pinacol ester as a colorless oil (yield: 78-83%).[7]

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for isobutylboronic acid pinacol ester.

Characterization: Confirming the Structure and Purity

A combination of spectroscopic techniques is employed to confirm the structure and assess the purity of pinacol boronic esters. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful tools for this purpose.

NMR Spectroscopy: A Window into the Molecular Environment

-

¹H NMR: The proton NMR spectrum of a pinacol boronic ester is characterized by a sharp singlet in the upfield region (around 1.3 ppm) corresponding to the 12 equivalent protons of the four methyl groups on the pinacol backbone. The signals for the protons on the organic substituent attached to the boron atom will appear in their expected regions. For example, in phenylboronic acid pinacol ester, the aromatic protons typically appear as multiplets between 7.3 and 7.9 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbons of the pinacol group at around 83-84 ppm. The carbons of the organic substituent will also be visible, although the carbon atom directly attached to the boron (the ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.

-

¹¹B NMR: Boron-11 NMR is a particularly informative technique for characterizing boronic esters. Pinacol boronic esters typically exhibit a single resonance in the range of +20 to +35 ppm, which is indicative of a tricoordinate boron atom in an sp² hybridization state.

X-ray Crystallography: The Definitive Structural Proof

Single-crystal X-ray diffraction provides the most precise information about the three-dimensional structure of a molecule in the solid state. For pinacol boronic esters, X-ray crystallography confirms the trigonal planar geometry around the boron atom and the near-planarity of the dioxaborolane ring. It also provides accurate measurements of bond lengths and angles.

Table 1: Representative Structural Parameters of an Aryl Pinacol Boronic Ester

| Parameter | Bond Length (Å) | Angle (°) | Source |

| B-C | 1.56 | [8] | |

| B-O1 | 1.37 | [8] | |

| B-O2 | 1.37 | [8] | |

| O1-B-O2 | 118.2 | [1] | |

| C-B-O1 | 121.0 | [1] | |

| C-B-O2 | 120.8 | [1] |

Note: The values presented are typical and may vary slightly depending on the specific substituent on the boron atom and the crystal packing forces.

Diagram of the Pinacol Boronic Ester Structure:

Caption: General chemical structure of a pinacol boronic ester.

Reactivity and Applications: The Suzuki-Miyaura Cross-Coupling and Beyond

The primary application of pinacol boronic esters is in the Suzuki-Miyaura cross-coupling reaction.[3] In this palladium-catalyzed reaction, the organic group from the boronic ester is transferred to an organic halide or triflate, forming a new carbon-carbon bond. The stability of the pinacol boronic ester allows for a wide range of functional groups to be tolerated in both coupling partners, making it a highly versatile method for the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2][3]

Beyond the Suzuki-Miyaura reaction, pinacol boronic esters are also used in other important transformations, such as Chan-Lam coupling for the formation of carbon-heteroatom bonds and as precursors for the synthesis of other organoboron compounds.

Conclusion: A Cornerstone of Modern Synthesis

Pinacol boronic esters have earned their place as one of the most important classes of reagents in modern organic synthesis. Their inherent stability, coupled with their versatile reactivity, makes them invaluable tools for the construction of complex molecular architectures. A thorough understanding of their structure, bonding, and reactivity, as detailed in this guide, is essential for any researcher or scientist seeking to leverage their full potential in the pursuit of new discoveries in chemistry, materials science, and drug development.

References

- 1. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. boronmolecular.com [boronmolecular.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-[(苯氨基)羰基]苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. escholarship.org [escholarship.org]

- 7. Phenylboronic acid pinacol ester, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane | C18H28B2O4 | CID 43811069 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Synthetic Powerhouse: A Technical Guide to the Discovery and History of Alkyl Pinacol Boronates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkyl pinacol boronates have emerged as indispensable tools in modern organic synthesis, prized for their stability, versatility, and broad functional group tolerance.[1][2][3] This technical guide provides a comprehensive exploration of the discovery and historical development of these critical reagents. We will delve into the foundational principles of organoboron chemistry, trace the evolution of synthetic methodologies from early stoichiometric processes to modern catalytic transformations, and provide detailed, field-proven protocols for their preparation. The narrative emphasizes the causality behind experimental choices, offering insights into the mechanistic underpinnings that have driven the field forward. Through a combination of in-depth discussion, structured data, and visual diagrams, this guide aims to equip researchers with a thorough understanding of alkyl pinacol boronates, from their historical roots to their contemporary applications in complex molecule synthesis and drug discovery.

The Dawn of Organoboron Chemistry: A Historical Perspective

The journey of organoboron chemistry began long before the advent of the now-ubiquitous pinacol boronates. The first organoboron compound, triethylborane, was synthesized in 1860 by Edward Frankland.[4] However, the field remained relatively niche until the groundbreaking work of Herbert C. Brown in the mid-20th century. His discovery of hydroboration in 1956, a reaction that allows the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, revolutionized organic synthesis and earned him the Nobel Prize in Chemistry in 1979.[4][5] This seminal work laid the foundation for the development of a vast array of organoboron reagents and methodologies.

A pivotal moment in the history of organoboron chemistry was the development of the Suzuki-Miyaura cross-coupling reaction, first published by Akira Suzuki and Norio Miyaura in 1979.[6][7] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, was a transformative discovery that was recognized with the 2010 Nobel Prize in Chemistry.[6] The immense utility of the Suzuki-Miyaura coupling created a pressing need for stable, easily handleable, and versatile organoboron reagents, setting the stage for the rise of alkyl pinacol boronates.

The Miyaura Borylation: A Gateway to Pinacol Boronates

A significant breakthrough in the synthesis of boronic esters came in 1995 with the development of the Miyaura borylation reaction.[8][9] This palladium-catalyzed cross-coupling reaction enables the synthesis of aryl and vinyl boronates from the corresponding halides or triflates using a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[8][10] The resulting pinacol esters are advantageous due to their stability towards air and moisture, and they can often be purified by chromatography.[8][11]

Mechanism of the Miyaura Borylation

The catalytic cycle of the Miyaura borylation, as proposed by the Miyaura group, involves a series of well-defined steps.[10]

References

- 1. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]

- 4. grokipedia.com [grokipedia.com]

- 5. thieme.de [thieme.de]

- 6. news-medical.net [news-medical.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. scientificupdate.com [scientificupdate.com]

A Technical Guide to 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Commercial Availability, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as isobutylboronic acid pinacol ester, is a key building block in modern organic synthesis. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and a detailed experimental protocol for its application in organic synthesis, catering to the needs of researchers and professionals in drug development and chemical research.

Commercial Availability

This compound is readily available from several major chemical suppliers. The following table summarizes the offerings from prominent vendors, providing a comparative overview of available quantities and typical purities.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | Varies by partner | Typically ≥95% | Gram to multi-gram scale |

| Fisher Scientific | Varies by partner | Typically ≥95% | Gram to multi-gram scale |

| BLD Pharm | BD236269 | ≥95% | Gram to kilogram scale |

| 1PlusChem | 1P005N0E | ≥95% | Gram to multi-gram scale |

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties, along with safety information, is crucial for the proper handling and application of this compound.

| Property | Value |

| CAS Number | 67562-20-3 |

| Molecular Formula | C₁₀H₂₁BO₂ |

| Molecular Weight | 184.09 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 73 °C at 15 mmHg |

| Density | 0.882 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.409 |

| Storage Temperature | 2-8°C |

Safety Information:

-

Hazard Statements: Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. Below is a representative experimental protocol for the coupling of an aryl halide with this compound. This protocol is based on established methodologies for similar boronic esters and serves as a starting point for reaction optimization.

Reaction Scheme:

Where Ar-X is an aryl halide and (pin) represents the pinacolato group.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

-

Solvent Addition: Add the degassed solvent to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS, typically 2-24 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired isobutyl-substituted aromatic compound.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

This technical guide provides a foundational understanding of the commercial landscape and practical application of this compound. Researchers are encouraged to consult specific literature for reaction optimization based on their unique substrates and desired outcomes.

Isobutyl pinacol boronate molecular weight and formula

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Isobutyl Pinacol Boronate, a common reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Core Chemical Properties

Isobutyl Pinacol Boronate, systematically named 2-isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a stable, solid boronic acid ester. Its fundamental chemical properties are summarized below.

Data Presentation: Quantitative Summary

The essential quantitative data for Isobutyl Pinacol Boronate is presented in the table below for quick reference.

| Property | Value | Citation |

| Molecular Formula | C₁₀H₂₁BO₂ | [1] |

| Molecular Weight | 184.08 g/mol | [1] |

| CAS Number | 67562-20-3 | [1] |

Logical Structure of Isobutyl Pinacol Boronate

The chemical name "Isobutyl Pinacol Boronate" describes the three key structural components of the molecule. The following diagram illustrates the logical relationship between these components that form the final ester.

Caption: Logical workflow showing the constituent parts forming Isobutyl Pinacol Boronate.

Experimental Protocols

Determining the molecular weight and formula of a known compound like Isobutyl Pinacol Boronate is typically achieved through a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight.

-

Methodology:

-

A dilute solution of Isobutyl Pinacol Boronate is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

The solution is introduced into a mass spectrometer, typically using a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation.

-

The instrument analyzes the m/z of the resulting ions. For Isobutyl Pinacol Boronate, a prominent peak corresponding to the molecular ion [M]+ or a common adduct (e.g., [M+H]+ or [M+Na]+) is identified.

-

The molecular weight is confirmed from the m/z value of the parent peak. High-resolution mass spectrometry (HRMS) can be used to confirm the value to several decimal places, which also helps in confirming the elemental composition.

-

2. Elemental Analysis for Molecular Formula Determination

-